molecular formula C25H31N3O B11047965 4-(1-heptyl-1H-benzimidazol-2-yl)-1-(4-methylphenyl)pyrrolidin-2-one

4-(1-heptyl-1H-benzimidazol-2-yl)-1-(4-methylphenyl)pyrrolidin-2-one

Cat. No. B11047965
M. Wt: 389.5 g/mol
InChI Key: LWUZRMFGGANPSV-UHFFFAOYSA-N
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Description

4-(1-heptyl-1H-benzimidazol-2-yl)-1-(4-methylphenyl)pyrrolidin-2-one is a complex organic compound that features a benzimidazole ring, a heptyl chain, a methylphenyl group, and a pyrrolidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-heptyl-1H-benzimidazol-2-yl)-1-(4-methylphenyl)pyrrolidin-2-one typically involves multiple steps:

    Formation of Benzimidazole Ring: The benzimidazole ring can be synthesized by condensing o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.

    Attachment of Heptyl Chain: The heptyl chain can be introduced via alkylation reactions using heptyl halides in the presence of a base.

    Formation of Pyrrolidinone Moiety: The pyrrolidinone ring can be synthesized through cyclization reactions involving appropriate amines and carbonyl compounds.

    Coupling Reactions: The final step involves coupling the benzimidazole derivative with the pyrrolidinone derivative, often using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring or the heptyl chain.

    Reduction: Reduction reactions can target the carbonyl group in the pyrrolidinone moiety.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents, nitrating agents, and other electrophiles or nucleophiles can be used under appropriate conditions.

Major Products

    Oxidation: Products may include oxidized derivatives of the benzimidazole or heptyl chain.

    Reduction: Reduced forms of the pyrrolidinone moiety.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Medicinal Chemistry: As a lead compound for the development of new drugs targeting specific biological pathways.

    Materials Science: In the design of novel materials with unique electronic or photophysical properties.

    Biology: As a probe for studying biological processes involving the benzimidazole or pyrrolidinone moieties.

    Industry: In the synthesis of advanced polymers or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    4-(1-heptyl-1H-benzimidazol-2-yl)-1-phenylpyrrolidin-2-one: Similar structure but lacks the methyl group on the phenyl ring.

    4-(1-heptyl-1H-benzimidazol-2-yl)-1-(4-chlorophenyl)pyrrolidin-2-one: Similar structure with a chlorine substituent instead of a methyl group.

    4-(1-heptyl-1H-benzimidazol-2-yl)-1-(4-methoxyphenyl)pyrrolidin-2-one: Similar structure with a methoxy group instead of a methyl group.

Uniqueness

The presence of the methyl group on the phenyl ring in 4-(1-heptyl-1H-benzimidazol-2-yl)-1-(4-methylphenyl)pyrrolidin-2-one may influence its chemical reactivity, binding interactions, and overall properties, making it distinct from its analogs.

properties

Molecular Formula

C25H31N3O

Molecular Weight

389.5 g/mol

IUPAC Name

4-(1-heptylbenzimidazol-2-yl)-1-(4-methylphenyl)pyrrolidin-2-one

InChI

InChI=1S/C25H31N3O/c1-3-4-5-6-9-16-27-23-11-8-7-10-22(23)26-25(27)20-17-24(29)28(18-20)21-14-12-19(2)13-15-21/h7-8,10-15,20H,3-6,9,16-18H2,1-2H3

InChI Key

LWUZRMFGGANPSV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC=C(C=C4)C

Origin of Product

United States

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